molecular formula C22H17ClN2O2 B11627970 2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11627970
M. Wt: 376.8 g/mol
InChI Key: HMKNBSJXOCXPGB-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group, a methyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes:

    Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The benzoxazole derivative is then coupled with 4-chloro-2-methylbenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the coupled product with 4-amino-5-methylbenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzamide moiety can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the benzamide core.

Scientific Research Applications

2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to proteins or enzymes, potentially inhibiting their activity. The benzoxazole ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: shares similarities with other benzamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and benzoxazole groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H17ClN2O2/c1-13-3-9-17(18(23)11-13)21(26)24-16-7-5-15(6-8-16)22-25-19-12-14(2)4-10-20(19)27-22/h3-12H,1-2H3,(H,24,26)

InChI Key

HMKNBSJXOCXPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C)Cl

Origin of Product

United States

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